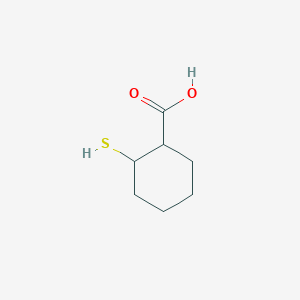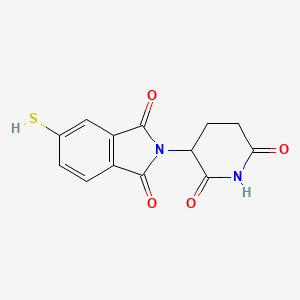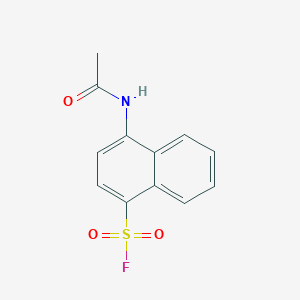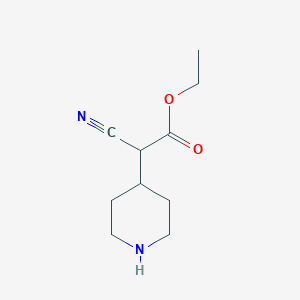
(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a methoxyethyl group and a methyl group attached to a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride typically involves the reaction of 2-methoxyethylamine with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and the reaction is monitored continuously. The product is then purified through crystallization or distillation to obtain the dihydrochloride salt in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-methoxyethyl)piperazine
- 2-methylpiperazine
- 1-(2-hydroxyethyl)-2-methylpiperazine
Uniqueness
(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride is unique due to its specific stereochemistry and the presence of both a methoxyethyl and a methyl group. This combination of features makes it particularly useful in certain chemical reactions and research applications where stereochemistry plays a crucial role.
Propiedades
Fórmula molecular |
C8H20Cl2N2O |
|---|---|
Peso molecular |
231.16 g/mol |
Nombre IUPAC |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-8-7-9-3-4-10(8)5-6-11-2;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1 |
Clave InChI |
NIICAQSXHPTXBC-JZGIKJSDSA-N |
SMILES isomérico |
C[C@H]1CNCCN1CCOC.Cl.Cl |
SMILES canónico |
CC1CNCCN1CCOC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)





amine dihydrochloride](/img/structure/B15302997.png)
![tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15303005.png)

![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
![N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)


